molecular formula C11H10N6O B11052446 5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole

5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole

Cat. No.: B11052446
M. Wt: 242.24 g/mol
InChI Key: FMNNGONMMBBABB-UHFFFAOYSA-N
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Description

5-[4-METHOXY-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a pyrazole ring and a tetraazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and tetraazole rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-METHOXY-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the tetraazole ring: This can be done by reacting the appropriate hydrazine derivative with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[4-METHOXY-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-[4-METHOXY-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Research: It can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of 5-[4-METHOXY-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: A simpler compound with a single pyrazole ring.

    1H-Tetraazole: A simpler compound with a single tetraazole ring.

    5-Phenyl-1H-pyrazole: A compound with a phenyl group attached to the pyrazole ring.

Uniqueness

5-[4-METHOXY-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to the presence of both pyrazole and tetraazole rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and applications, making it more versatile compared to simpler compounds like 1H-pyrazole or 1H-tetraazole.

Properties

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

5-(4-methoxy-3-pyrazol-1-ylphenyl)-2H-tetrazole

InChI

InChI=1S/C11H10N6O/c1-18-10-4-3-8(11-13-15-16-14-11)7-9(10)17-6-2-5-12-17/h2-7H,1H3,(H,13,14,15,16)

InChI Key

FMNNGONMMBBABB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNN=N2)N3C=CC=N3

Origin of Product

United States

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